
N-(3-chloro-2-methylphenyl)phenazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenazine-1-carboxamide (PCN), a phenazine derivative, is a nitrogen-containing heterocyclic compound produced by a diverse range of bacteria . It is strongly antagonistic to fungal phytopathogens . The high PCN biocontrol activity has fascinated researchers’ attention in isolating and identifying novel bacterial strains combined with engineering strategies to target PCN as a lead molecule .
Synthesis Analysis
The chemical route for phenazines biosynthesis employs toxic chemicals and displays low productivities, requires harsh reaction conditions, and generates toxic by-products . Phenazine biosynthesis using some natural phenazine-producers represents remarkable advantages of non-toxicity and possibly high yield in environmentally-friendlier settings . A new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo .
Molecular Structure Analysis
Phenazines comprise a large group of nitrogen-containing heterocyclic compounds that differ in their chemical and physical properties based on the type and position of functional groups present . More than 100 different phenazine structural derivatives have been identified in nature, and over 6,000 compounds that contain phenazine as a central moiety have been synthesized .
Chemical Reactions Analysis
Phenazines serve as electron shuttles to alternate terminal acceptors, modify cellular redox states, act as cell signals that regulate patterns of gene expression, contribute to biofilm formation and architecture, and enhance bacterial survival . The most general approaches for synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, multicomponent approaches, etc .
Physical And Chemical Properties Analysis
Phenazines have been researched longer than most other bacterial secondary metabolites, with over 5,000 published reports dating from 1954 reported in the National Center for Biotechnology Information (PubMed) . These secondary metabolites are produced by a variety of bacteria, especially pseudomonads, and have been studied intensively because of their broad spectrum antibiotic properties and roles in virulence . From a biotechnological perspective, the continuing interest in phenazines is due largely to their physicochemical properties, including their oxidation–reduction (redox) properties and their bright pigmentation and ability to change color with pH and redox state .
科学的研究の応用
Antitumor Applications
- Antitumor Activity : N-(3-chloro-2-methylphenyl)phenazine-1-carboxamide shows promise as an antitumor agent. Substituted phenazine-1-carboxamides, including derivatives similar to this compound, have been synthesized and evaluated for their antitumor activity. These compounds demonstrated cytotoxicity against various cancers, including leukemia and lung carcinoma (Rewcastle, Denny & Baguley, 1987).
Biosynthesis and Biological Control
Enhanced Biosynthesis : Research has shown the potential for enhanced biosynthesis of phenazine-1-carboxamide, a related compound, by engineered strains of Pseudomonas chlororaphis. These findings indicate the possibility of using metabolic engineering strategies for the industrial-scale production of phenazine derivatives (Peng et al., 2018).
Biological Control Agent : Phenazine-1-carboxamide and its derivatives, such as this compound, are known for their strong antagonistic properties against fungal phytopathogens, making them significant in the field of biological control (Mavrodi et al., 2001).
Antimicrobial Activity
- Antimicrobial Properties : Studies have identified the antimicrobial activities of phenazine derivatives, highlighting their potential as antibacterial agents. This research suggests that these compounds could be effective against a range of pathogens, including resistant strains (Krishnaiah et al., 2018).
作用機序
将来の方向性
The high PCN biocontrol activity has fascinated researchers’ attention in isolating and identifying novel bacterial strains combined with engineering strategies to target PCN as a lead molecule . The results evidence that P. chlororaphis HT66 could be modified as a potential cell factory for industrial-scale biosynthesis of PCN and other phenazine derivatives by metabolic engineering strategies .
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)phenazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c1-12-14(21)7-5-10-15(12)24-20(25)13-6-4-11-18-19(13)23-17-9-3-2-8-16(17)22-18/h2-11H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCKOYHKGHTTSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclopentyl)-2-[3-(5-methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2779353.png)
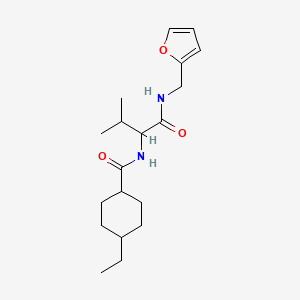
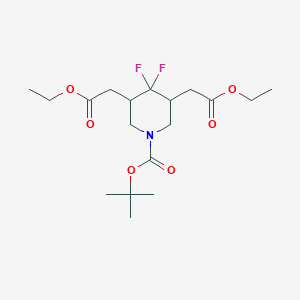
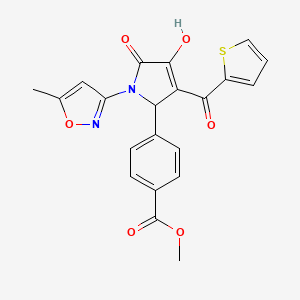
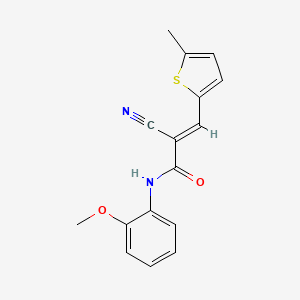


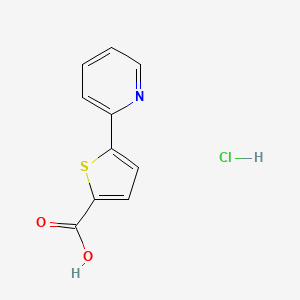
![N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline](/img/structure/B2779369.png)

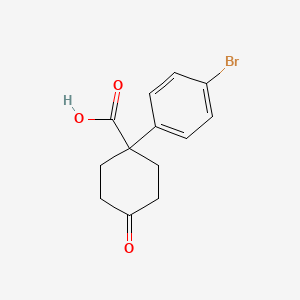
![3-Bromo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2779373.png)
![4-(8-((2-Methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2779375.png)
![3-(2-methoxyethyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2779376.png)